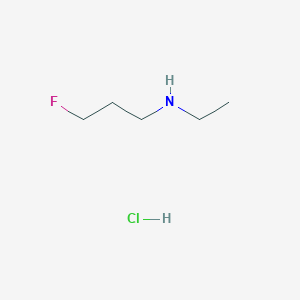
Ethyl(3-fluoropropyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(3-fluoropropyl)amine hydrochloride is a chemical compound that belongs to the class of amine hydrochlorides It is characterized by the presence of an ethyl group, a 3-fluoropropyl group, and an amine group, all bonded to a hydrochloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(3-fluoropropyl)amine hydrochloride typically involves the reaction of ethylamine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ethyl(3-fluoropropyl)amine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the risk of impurities and maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(3-fluoropropyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl(3-fluoropropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl(3-fluoropropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl(3-fluoropropyl)amine hydrochloride can be compared with other similar compounds, such as:
Methyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(2-fluoroethyl)amine hydrochloride: Similar structure but with a 2-fluoroethyl group instead of a 3-fluoropropyl group.
Propyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C5H13ClFN |
|---|---|
Molekulargewicht |
141.61 g/mol |
IUPAC-Name |
N-ethyl-3-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-7-5-3-4-6;/h7H,2-5H2,1H3;1H |
InChI-Schlüssel |
UJTREDIGUBXIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)

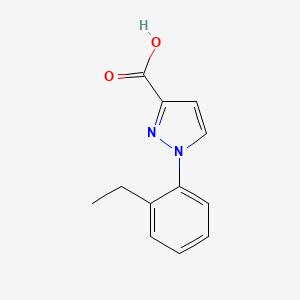
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
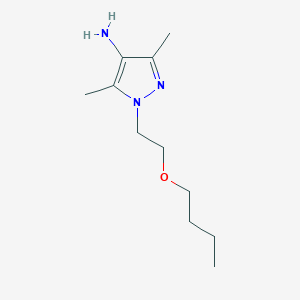

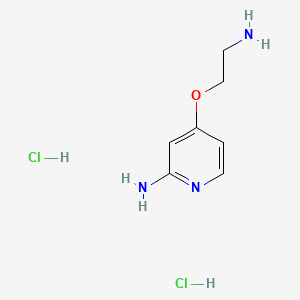

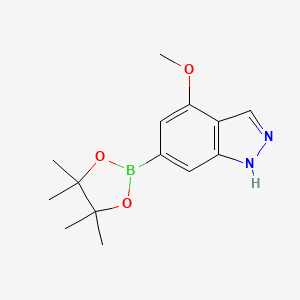
amine](/img/structure/B13534442.png)



